![molecular formula C18H22N2O4S B6089433 N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective and potent antagonist of the angiotensin II type 2 receptor (AT2R), which is known to play a key role in pain transmission and inflammation. EMA401 has shown promising results in preclinical and clinical trials and has the potential to become a new treatment option for chronic pain patients.
Wirkmechanismus
EMA401 acts as a highly selective antagonist of the N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, which is known to play a key role in pain transmission and inflammation. By blocking the N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, EMA401 reduces the activity of pain-sensing neurons and decreases the release of pro-inflammatory cytokines, leading to a reduction in pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a good safety profile and minimal side effects in preclinical and clinical trials. It is rapidly absorbed and metabolized in the body, with a half-life of approximately 2 hours. EMA401 has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for use in combination with other pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
EMA401 has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide, which allows for precise targeting of pain-sensing neurons. It has also been shown to have a good safety profile and minimal side effects, making it a suitable candidate for use in animal models. However, EMA401 has limitations in terms of its availability and cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for research on EMA401. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Another area of research is the investigation of its potential use in other pain conditions, such as neuropathic pain associated with diabetes and fibromyalgia. Additionally, further studies are needed to better understand the mechanism of action of EMA401 and its potential interactions with other pain medications.
Synthesemethoden
EMA401 is synthesized using a multi-step process that involves the reaction of various reagents and intermediates. The first step involves the formation of the beta-alanine intermediate, which is then coupled with the 4-ethoxyphenylalanine to form the dipeptide intermediate. This intermediate is then reacted with the phenylmethanesulfonyl chloride to form EMA401.
Wissenschaftliche Forschungsanwendungen
EMA401 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic pain. It has been shown to be effective in reducing pain in various animal models of neuropathic and inflammatory pain. In clinical trials, EMA401 has demonstrated significant pain relief in patients with post-herpetic neuralgia and chemotherapy-induced neuropathic pain.
Eigenschaften
IUPAC Name |
N-[4-[3-(4-ethoxyanilino)propanoyl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-24-17-10-8-15(9-11-17)19-13-12-18(21)14-4-6-16(7-5-14)20-25(2,22)23/h4-11,19-20H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFFBNSGBXZISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(4-Ethoxyanilino)propanoyl]phenyl}methanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.